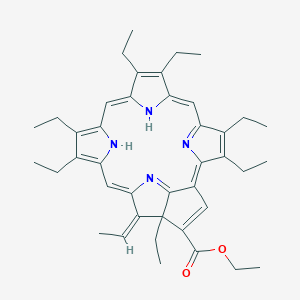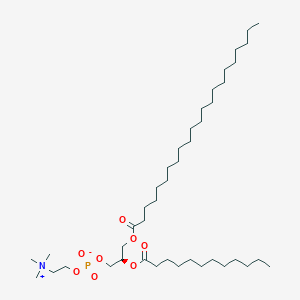
3-amino-N'-hydroxybenzene-1-carboximidamide
Übersicht
Beschreibung
3-amino-N’-hydroxybenzene-1-carboximidamide is a chemical compound. It contains a total of 43 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 primary amine (aliphatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 3-amino-N’-hydroxybenzene-1-carboximidamide and similar compounds has been studied in the context of inhibiting phosphatidylinositol-3,4,5-trisphosphate binding to the AKT pleckstrin homology domain . The oxadiazole and N’-hydroxy moieties of the compounds are essential for their exothermic interaction with the PH domains .Molecular Structure Analysis
The molecular structure of 3-amino-N’-hydroxybenzene-1-carboximidamide is based on structures generated from information available in ECHA’s databases . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of a similar compound, 3-[(cyclohexylmethyl)(methyl)amino]-N’-hydroxybenzene-1-carboximidamide, have been created .Chemical Reactions Analysis
The 3-[(cyclohexylmethyl)(methyl)amino]-N’-hydroxybenzene-1-carboximidamide molecule contains a total of 42 atoms, including 23 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
Oximes, including 3-amino-benzamide oxime, have shown potential as anticancer therapeutics . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapy.
Anti-Inflammatory Agents
Oximes also exhibit anti-inflammatory properties . They can inhibit enzymes like lipoxygenase 5, human neutrophil elastase, and proteinase 3 , which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases.
Kinase Inhibitors
Many oximes are kinase inhibitors . They have been shown to inhibit a variety of kinases, including serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases .
Antibacterial Agents
Some oximes have demonstrated antibacterial properties . Their ability to inhibit various kinases and enzymes could potentially disrupt bacterial growth and survival.
Anti-Arthritis Agents
Oximes have shown potential in the treatment of arthritis . Their anti-inflammatory properties and ability to inhibit various kinases could help in managing the symptoms of this disease.
Anti-Stroke Agents
Oximes have also been studied for their potential use in stroke treatment . Their kinase inhibitory properties could potentially protect neurons from damage during a stroke.
Polymer Science
The oxime click reaction has been used in the development of functional polymeric materials . The high efficiency, specificity, and easily purified products of this reaction make it an attractive candidate for complex procedures in materials science .
Nerve Antidotes
Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime . These compounds are used to reactivate acetylcholinesterase, an enzyme that is often inhibited by nerve gases and pesticides .
Wirkmechanismus
Target of Action
The primary target of 3-amino-benzamide oxime is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . The structure of 3-aminobenzamide is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibition of PARP activity is significant, as it can lead to cell death .
Biochemical Pathways
The inhibition of PARP by 3-amino-benzamide oxime affects the DNA repair pathway . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . By inhibiting PARP, 3-amino-benzamide oxime prevents the depletion of NAD+, thereby disrupting the DNA repair process .
Result of Action
The inhibition of PARP by 3-amino-benzamide oxime can lead to cell death . This is because the inhibition of PARP prevents the use of NAD+ in the cell, which can deplete the amount of ATP found in the cell . This makes 3-amino-benzamide oxime a potential anticancer drug .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWBTKZYLRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588248 | |
| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N'-hydroxybenzene-1-carboximidamide | |
CAS RN |
100524-07-0 | |
| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobenzamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)


![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)








